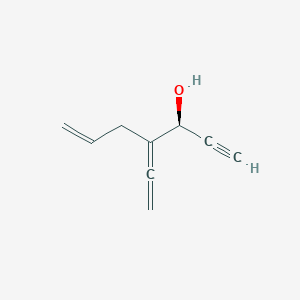
6-Hepten-1-yn-3-ol, 4-ethenylidene-, (3S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hepten-1-yn-3-ol, 4-ethenylidene-, (3S)- is an organic compound with the molecular formula C9H10O. It is characterized by the presence of a heptenyl chain with an alkyne group and a hydroxyl group, making it a versatile molecule in organic synthesis and various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hepten-1-yn-3-ol, 4-ethenylidene-, (3S)- typically involves the use of starting materials such as hept-1-en-5-yn-4-ol. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to achieve high purity and yield. The use of advanced purification techniques such as distillation and chromatography is common to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
6-Hepten-1-yn-3-ol, 4-ethenylidene-, (3S)- undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl group into a carbonyl group.
Reduction: Reduction reactions can convert the alkyne group into an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Thionyl chloride, phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkenes or alkanes .
Scientific Research Applications
6-Hepten-1-yn-3-ol, 4-ethenylidene-, (3S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Hepten-1-yn-3-ol, 4-ethenylidene-, (3S)- involves its interaction with specific molecular targets and pathways. The hydroxyl and alkyne groups play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
6-Hepten-3-yn-1-ol: Similar in structure but differs in the position of the hydroxyl group.
3-Methyl-6-hepten-1-yn-3-ol: Contains a methyl group, which alters its chemical properties and reactivity.
Uniqueness
6-Hepten-1-yn-3-ol, 4-ethenylidene-, (3S)- is unique due to its specific stereochemistry and the presence of both an alkyne and a hydroxyl group. This combination of functional groups makes it a valuable compound in various chemical reactions and applications .
Properties
CAS No. |
651020-64-3 |
|---|---|
Molecular Formula |
C9H10O |
Molecular Weight |
134.17 g/mol |
InChI |
InChI=1S/C9H10O/c1-4-7-8(5-2)9(10)6-3/h3-4,9-10H,1-2,7H2/t9-/m0/s1 |
InChI Key |
DCOLXHNIBNMEQC-VIFPVBQESA-N |
Isomeric SMILES |
C=CCC(=C=C)[C@H](C#C)O |
Canonical SMILES |
C=CCC(=C=C)C(C#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![D-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14215662.png)

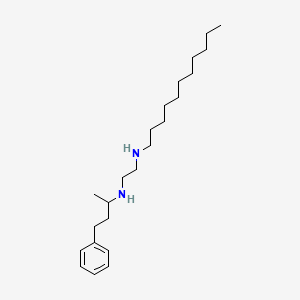

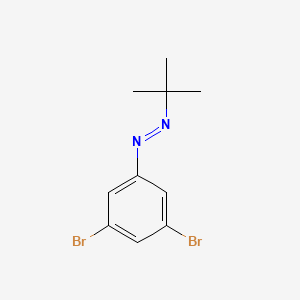
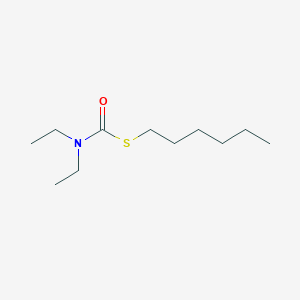
![1H-Benzimidazole, 2-[2-(2-pyridinyl)phenyl]-](/img/structure/B14215702.png)
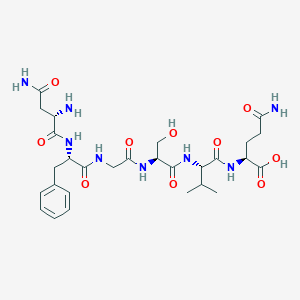
![4'-[(Nonan-2-yl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B14215711.png)
![4-[5-(1,3-Benzodioxol-5-ylmethylamino)pyridin-3-yl]phenol](/img/structure/B14215714.png)
![4-[2-(Piperidin-1-yl)ethoxy]-1-(thiophene-2-sulfonyl)-1H-indazole](/img/structure/B14215717.png)
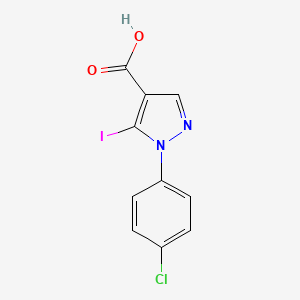
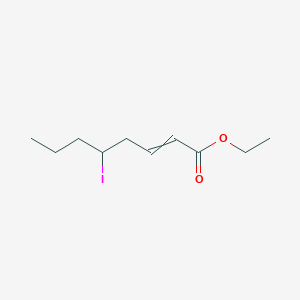
![N,N-Dibutyl-8-[2-(isoquinolin-5-YL)ethenyl]phenanthren-2-amine](/img/structure/B14215725.png)
